1-(5-Bromo-2-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-ethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring, with an ethanone group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-(5-Bromo-2-ethoxyphenyl)ethanone typically involves several steps:
Acetylation: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride.
Bromination: The acetylated compound undergoes bromination using bromine in the presence of a catalyst such as iron powder.
Deacetylation: The final step involves deacetylation to yield the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(5-Bromo-2-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions: Typical reagents include potassium carbonate, methyl iodide, and acetone. Reaction conditions often involve room temperature and specific solvents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-2-ethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activities, making it a candidate for drug development and other biomedical applications.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
1-(5-Bromo-2-ethoxyphenyl)ethanone can be compared with similar compounds such as:
1-(5-Bromo-2-methoxyphenyl)ethanone: This compound has a methoxy group instead of an ethoxy group.
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: This compound has an additional bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQJKEIEJFDDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.